Ethyl thiazolidine-4-carboxylate chemical structure and properties
Ethyl thiazolidine-4-carboxylate chemical structure and properties
An In-Depth Technical Guide to Ethyl (4R)-Thiazolidine-4-carboxylate: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of ethyl (4R)-thiazolidine-4-carboxylate, a pivotal heterocyclic compound in modern pharmaceutical synthesis. We will delve into its fundamental chemical and physical properties, provide detailed, field-proven synthetic protocols, and explore its primary application as a key building block for the immunostimulatory agent, Pidotimod. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile intermediate.
Core Molecular Identity and Physicochemical Profile
Ethyl (4R)-thiazolidine-4-carboxylate is a chiral cyclic amino acid ester. The core structure consists of a saturated five-membered thiazolidine ring, which can be conceptualized as a proline analog where the gamma-carbon is replaced by a sulfur atom. This substitution imparts unique chemical properties and stereochemistry. The molecule is most commonly derived from the natural amino acid L-cysteine, retaining its (R)-configuration at the C4 position.
Table 1: Physicochemical and Structural Properties
| Property | Value | Data Form | Source(s) |
| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate | Free Base | - |
| Synonyms | L-Thioproline ethyl ester, ETCA | Free Base | [3] |
| CAS Number | 60664-15-5 | Free Base | [4] |
| CAS Number | 86028-91-3 | Hydrochloride | [1][2][3] |
| Molecular Formula | C₆H₁₁NO₂S | Free Base | [4][5] |
| Molecular Weight | 161.22 g/mol | Free Base | [4] |
| Molecular Weight | 197.68 g/mol | Hydrochloride | [1] |
| Appearance | White to off-white crystalline powder | Hydrochloride | [1] |
| Boiling Point | 289.7 °C at 760 mmHg | Hydrochloride | [1] |
| Storage Temp. | 2-8 °C, Sealed in dry conditions | Free Base | [4] |
| Predicted LogP | 0.212 | Free Base | [4] |
A comprehensive study has detailed the solubility of the hydrochloride salt in fifteen different solvents, including water, various alcohols, and esters, at temperatures ranging from 283.15 to 323.15 K. The solubility was found to increase with temperature across all tested solvents.
Expected Analytical and Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazolidine ring protons. The proton at C4 (adjacent to the carboxylate) would appear as a multiplet (often a doublet of doublets) around 4.0-4.5 ppm. The two diastereotopic protons on C5 would appear as multiplets between 3.2 and 3.5 ppm. The methylene protons at C2, resulting from condensation with formaldehyde, would present as a singlet or an AB quartet around 4.1-4.3 ppm. The ethyl ester group would be identified by a quartet around 4.2 ppm and a triplet around 1.3 ppm[6][7].
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¹³C NMR: The carbon spectrum would confirm the key functional groups. The ester carbonyl carbon is expected around 170-172 ppm. The C4 and C2 carbons of the thiazolidine ring would appear in the 60-70 ppm and 45-55 ppm regions, respectively, with the C5 carbon signal appearing further upfield[7].
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found around 1730-1750 cm⁻¹. The N-H stretch of the secondary amine in the ring would be visible as a moderate peak in the 3300-3500 cm⁻¹ region. C-O and C-N stretching vibrations are also expected in the fingerprint region (1300-1000 cm⁻¹)[6].
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Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 162.0583[5].
Synthesis of Ethyl (4R)-Thiazolidine-4-carboxylate
The synthesis of ethyl (4R)-thiazolidine-4-carboxylate is a well-established, robust process that is typically performed in two main stages from the inexpensive and readily available starting material, L-cysteine.
Rationale Behind the Synthetic Strategy
The overall strategy involves first constructing the heterocyclic thiazolidine ring and then converting the carboxylic acid moiety into the desired ethyl ester.
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Ring Formation: This step is a classic cyclocondensation reaction. L-cysteine provides the three key components for the ring: the thiol group, the amine group, and the chiral carbon backbone. Formaldehyde acts as the one-carbon electrophile that bridges the nucleophilic sulfur and nitrogen atoms, forming the C2 position of the ring. The reaction is typically performed in an aqueous medium where L-cysteine hydrochloride is soluble. The use of a mild base is necessary to deprotonate the amine and thiol groups, activating them for nucleophilic attack.
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Esterification: The resulting (4R)-thiazolidine-4-carboxylic acid is then esterified. A common and efficient method is the Fischer-Speier esterification, which involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., HCl or SOCl₂). Thionyl chloride (SOCl₂) is particularly effective as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate and generates HCl in situ to catalyze the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
This protocol is a synthesis of established literature procedures and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Step 1: Synthesis of (4R)-Thiazolidine-4-carboxylic Acid
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Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride (1.0 eq) in deionized water. Stir at room temperature until a clear solution is obtained.
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Reaction: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise over 15-20 minutes. The reaction is typically exothermic. Maintain the temperature below 30 °C using a water bath if necessary.
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Cyclization: Continue stirring the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by TLC.
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Isolation: Adjust the pH of the solution to approximately 4-5 with a base such as pyridine or sodium acetate. This will cause the zwitterionic product to precipitate.
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Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the white solid product by vacuum filtration, wash it with cold water and then cold ethanol, and dry it under vacuum.
Step 2: Synthesis of Ethyl (4R)-Thiazolidine-4-carboxylate
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Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the dried (4R)-thiazolidine-4-carboxylic acid (1.0 eq) in absolute ethanol.
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Reaction: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the dropping funnel over 30-45 minutes. Caution: This reaction is highly exothermic and releases HCl and SO₂ gas. It must be performed in a well-ventilated fume hood.
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Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 78 °C) for 3-4 hours, until the reaction is complete (monitored by TLC).
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Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
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Isolation: The resulting crude product, often obtained as the hydrochloride salt, can be used directly in the next step or purified. To obtain the free base, the residue can be dissolved in a suitable solvent like dichloromethane and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction, drying of the organic layer over anhydrous sodium sulfate, and removal of the solvent under vacuum.
Caption: Synthetic workflow for Ethyl (4R)-Thiazolidine-4-carboxylate.
Application in Pharmaceutical Synthesis: The Pidotimod Case
The primary industrial application of ethyl (4R)-thiazolidine-4-carboxylate is its role as a key intermediate in the synthesis of Pidotimod[1][8]. Pidotimod, chemically known as (4R)-3-[(2S)-5-oxo-2-pyrrolidinyl]carbonyl-4-thiazolidinecarboxylic acid, is a synthetic dipeptide-like molecule that functions as a biological response modifier, stimulating and regulating the immune system[1][9].
The Coupling Reaction
The synthesis of Pidotimod involves forming an amide bond between the secondary amine of the thiazolidine ring of ethyl (4R)-thiazolidine-4-carboxylate and the carboxylic acid of L-pyroglutamic acid[8][10].
Mechanism Rationale: The ethyl ester group in the thiazolidine moiety serves as a protecting group for the carboxylic acid. This is crucial because it prevents self-polymerization or other side reactions during the amide bond formation. The secondary amine on the thiazolidine ring acts as the nucleophile, attacking an activated form of L-pyroglutamic acid. This activation is typically achieved using standard peptide coupling reagents (e.g., DCC, EDC) which convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack. After the amide bond is formed, the ethyl ester is hydrolyzed under basic or acidic conditions to yield the final Pidotimod acid.
Caption: Logical workflow for the synthesis of Pidotimod from ETCA.
Conclusion
Ethyl (4R)-thiazolidine-4-carboxylate is more than a simple chemical intermediate; it is a carefully designed chiral building block that leverages the inherent stereochemistry of L-cysteine. Its stable, protected structure makes it an ideal precursor for the large-scale synthesis of complex pharmaceutical agents like Pidotimod. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working in the field of medicinal chemistry and process development. The protocols and data presented in this guide offer a solid, authoritative foundation for the successful application of this important molecule.
References
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De Caro, L., et al. (1992). Synthesis of the new immunostimulating agent pidotimod (3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid) labelled with 14C- and 35S-isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 31(12), 1001-1008. Available at: [Link]
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Giron, M. D., et al. (1992). Synthesis and preliminary pharmacological evaluation of pidotimod, its enantiomer, diastereomers and carboxamido derivatives. Arzneimittelforschung, 42(8), 1011-1015. Available at: [Link]
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Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
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ETW International. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. BAISHIXING. Retrieved February 27, 2026, from [Link]
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Kavitha, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Polycyclic Aromatic Compounds. Available at: [Link]
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PubChemLite. (n.d.). Ethyl l-thiazolidine-4-carboxylate hydrochloride. Retrieved February 27, 2026, from [Link]
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Semantic Scholar. (1992). Synthesis of the new immunostimulating agent pidotimod (3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid) labelled with 14C- and 35S-isotopes. Retrieved February 27, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025). ethyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]
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